rac-methyl (3R,5S,6S)-5,6-dimethylpiperidine-3-carboxylate hydrochloride
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Overview
Description
Rac-methyl (3R,5S,6S)-5,6-dimethylpiperidine-3-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (3R,5S,6S)-5,6-dimethylpiperidine-3-carboxylate hydrochloride typically involves the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of methyl groups: Methyl groups are introduced at the 5 and 6 positions of the piperidine ring using methylating agents under controlled conditions.
Esterification: The carboxylate group is introduced through esterification reactions.
Hydrochloride formation: The final step involves the conversion of the compound to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Rac-methyl (3R,5S,6S)-5,6-dimethylpiperidine-3-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield reduced forms of the compound.
Scientific Research Applications
Rac-methyl (3R,5S,6S)-5,6-dimethylpiperidine-3-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of rac-methyl (3R,5S,6S)-5,6-dimethylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Rac-methyl (1R,3S,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride
- Bicyclo[3.2.0]heptane-3-carboxylic acid, 6-amino-, methyl ester, (1S,3R,5S,6S)-
Uniqueness
Rac-methyl (3R,5S,6S)-5,6-dimethylpiperidine-3-carboxylate hydrochloride is unique due to its specific stereochemistry and structural features, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H18ClNO2 |
---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
methyl (3S,5R,6R)-5,6-dimethylpiperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-6-4-8(9(11)12-3)5-10-7(6)2;/h6-8,10H,4-5H2,1-3H3;1H/t6-,7-,8+;/m1./s1 |
InChI Key |
HNOXTVNUJUXJBL-LRACWOHVSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN[C@@H]1C)C(=O)OC.Cl |
Canonical SMILES |
CC1CC(CNC1C)C(=O)OC.Cl |
Origin of Product |
United States |
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